molecular formula C21H19FN2O2 B2676143 N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946301-38-8

N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2676143
CAS No.: 946301-38-8
M. Wt: 350.393
InChI Key: RMVMJBVUPDIMQS-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions One common method involves the condensation of 2-ethylbenzaldehyde with 3-fluorobenzylamine to form an imine intermediate This intermediate is then subjected to cyclization with an appropriate diketone to yield the dihydropyridine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, dihydropyridine derivatives are known to interact with calcium channels, influencing calcium ion flow and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
  • N-(2-ethylphenyl)-1-[(3-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Uniqueness

N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O2/c1-2-16-8-3-4-11-19(16)23-20(25)18-10-6-12-24(21(18)26)14-15-7-5-9-17(22)13-15/h3-13H,2,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVMJBVUPDIMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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